molecular formula C9H9NO6 B1592862 Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate CAS No. 27883-60-9

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

Cat. No. B1592862
CAS RN: 27883-60-9
M. Wt: 227.17 g/mol
InChI Key: SKKNLIAUOSEGNQ-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO6 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is 227.17 . The InChI code for this compound is 1S/C9H9NO6/c1-15-8-4-6 (10 (13)14)5 (3-7 (8)11)9 (12)16-2/h3-4,11H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is a solid at room temperature . The compound has a molecular weight of 227.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Summary of the Application

Organic nonlinear optic (NLO) materials have potential applications in various fields such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Methods of Application or Experimental Procedures

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method. The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to identify the various functional groups present in the grown crystal . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Results or Outcomes

The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The Coats-Redfern and Horowitz-Metzger methods were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) . The Agilent LCR meter was used to analyze dielectric properties at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

  • Methyl 3-hydroxy-4-methoxybenzoate : This compound may be used as a starting reagent in the synthesis of methyl 5-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-2-nitrobenzoate .

  • Methyl 2-nitrobenzoate : This compound may be used in chemical synthesis studies .

  • Methyl 3-hydroxy-4-methoxybenzoate : This compound may be used as a starting reagent in the synthesis of methyl 5-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-2-nitrobenzoate .

  • Methyl 2-nitrobenzoate : This compound may be used in chemical synthesis studies .

Safety And Hazards

“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Future Directions

“Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate” is primarily used for research and development . Its future directions would largely depend on the outcomes of these research studies. One potential area of interest could be the preparation of pyrrolobenzodiazepines and antibody conjugates , as suggested by the use of a similar compound.

properties

IUPAC Name

methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-3-5(9(12)16-2)6(10(13)14)4-7(8)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNLIAUOSEGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634133
Record name Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate

CAS RN

27883-60-9
Record name Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
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Citations

For This Compound
2
Citations
A Kamal, GSK Reddy, S Raghavan - Bioorganic & medicinal chemistry …, 2001 - Elsevier
… In a typical synthesis, to a solution of methyl-4-hydroxy-5-methoxy-2-nitrobenzoate (1, 1.54 g, 6.8 mmol) in NMP (14 mL) is added Wang resin (1 g, 1.7 mmol/g), TPP (1.78 g, 6.8 mmol), …
Number of citations: 50 www.sciencedirect.com
A Kamal, O Srinivas, P Ramulu, G Ramesh… - Bioorganic & medicinal …, 2004 - Elsevier
The synthesis of novel A-C8/C-C2-exo unsaturated alkoxyamido-linked pyrrolo[2,1-c][1,4]benzodiazepine dimers is reported and these dimers show significant DNA binding affinity and …
Number of citations: 19 www.sciencedirect.com

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